molecular formula C22H26N6O B11337173 1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(2,3-dimethylphenyl)urea

1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(2,3-dimethylphenyl)urea

Cat. No.: B11337173
M. Wt: 390.5 g/mol
InChI Key: QAAQNQBPCNBANU-UHFFFAOYSA-N
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Description

1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-3-(2,3-dimethylphenyl)urea, also known by its systematic name N-(2-{2-(dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino}phenyl)propanamide , belongs to the class of urea derivatives. Its chemical formula is C₂₈H₃₅N₇O₂ . This compound exhibits intriguing properties due to its unique structural features.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the reaction of 4-(dimethylamino)phenyl isocyanate with an appropriate amine, followed by cyclization to form the pyrimidine ring. The detailed reaction conditions and intermediates can be found in the literature .

Industrial Production:: Industrial-scale production typically employs efficient and scalable methods. Researchers have optimized the synthetic process to achieve high yields and purity.

Chemical Reactions Analysis

Reactivity:: 1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-3-(2,3-dimethylphenyl)urea undergoes various chemical reactions:

    Oxidation: It can be oxidized under suitable conditions.

    Reduction: Reduction reactions may lead to different derivatives.

    Substitution: The urea moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions::

    Isocyanates: Used in the initial step for urea formation.

    Amines: React with isocyanates to form urea derivatives.

    Cyclization Agents: Required for pyrimidine ring formation.

Major Products:: The major products depend on the specific reaction conditions. Isolation and characterization of intermediates are crucial for understanding the reaction pathways.

Scientific Research Applications

1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-3-(2,3-dimethylphenyl)urea finds applications in:

    Medicine: Investigated for potential therapeutic effects due to its unique structure.

    Chemical Biology: Used as a probe to study biological processes.

    Industry: Employed in material science and catalysis.

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting cellular pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While there are related urea derivatives, this compound stands out due to its distinct pyrimidine-indole structure. Similar compounds include aminopyrimidine and others with shared functional groups.

Properties

Molecular Formula

C22H26N6O

Molecular Weight

390.5 g/mol

IUPAC Name

1-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-3-(2,3-dimethylphenyl)urea

InChI

InChI=1S/C22H26N6O/c1-14-7-6-8-19(15(14)2)27-22(29)26-18-11-9-17(10-12-18)25-20-13-21(28(4)5)24-16(3)23-20/h6-13H,1-5H3,(H,23,24,25)(H2,26,27,29)

InChI Key

QAAQNQBPCNBANU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N(C)C)C

Origin of Product

United States

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